molecular formula C24H36BrNO3 B12737847 1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-cyclopentylmandelate CAS No. 102584-64-5

1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-cyclopentylmandelate

Cat. No.: B12737847
CAS No.: 102584-64-5
M. Wt: 466.5 g/mol
InChI Key: VFVYPONLYZWJBN-UHFFFAOYSA-M
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Description

AHR 481 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes This receptor plays a crucial role in regulating xenobiotic metabolism, cellular differentiation, and immune responses

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AHR 481 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common reagents used in the synthesis include halogenated aromatic compounds and polyaromatic hydrocarbons. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations .

Industrial Production Methods: Industrial production of AHR 481 involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to isolate AHR 481 from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: AHR 481 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of AHR 481 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .

Major Products Formed: The major products formed from the reactions of AHR 481 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

AHR 481 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the aryl hydrocarbon receptor and its interactions with various ligands. In biology, AHR 481 is used to investigate the role of the aryl hydrocarbon receptor in cellular differentiation and immune responses .

In medicine, AHR 481 has potential therapeutic applications, particularly in cancer immunotherapy. By targeting the aryl hydrocarbon receptor, AHR 481 can modulate immune responses and enhance the efficacy of existing treatments . In industry, AHR 481 is used in the development of new materials and chemical processes, leveraging its unique chemical properties .

Mechanism of Action

The mechanism of action of AHR 481 involves its binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factorThis interaction regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cellular differentiation .

Comparison with Similar Compounds

AHR 481 is unique compared to other compounds that interact with the aryl hydrocarbon receptor due to its specific binding affinity and selectivity. Similar compounds include halogenated aromatic compounds, polyaromatic hydrocarbons, and beta-naphthoflavone. AHR 481 stands out due to its distinct chemical structure and enhanced biological activity .

Conclusion

AHR 481 is a compound of significant interest in scientific research due to its interactions with the aryl hydrocarbon receptor and its wide range of applications. Its unique chemical properties and mechanism of action make it a valuable tool in chemistry, biology, medicine, and industry. Further research into AHR 481 and its derivatives may lead to new therapeutic strategies and industrial applications.

Properties

CAS No.

102584-64-5

Molecular Formula

C24H36BrNO3

Molecular Weight

466.5 g/mol

IUPAC Name

(1-cyclohexyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide

InChI

InChI=1S/C24H36NO3.BrH/c1-25(21-14-6-3-7-15-21)17-16-22(18-25)28-23(26)24(27,20-12-8-9-13-20)19-10-4-2-5-11-19;/h2,4-5,10-11,20-22,27H,3,6-9,12-18H2,1H3;1H/q+1;/p-1

InChI Key

VFVYPONLYZWJBN-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C4CCCCC4.[Br-]

Origin of Product

United States

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